Bienvenue dans la boutique en ligne BenchChem!

3-(4-methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide

STAT3 inhibition SH2 domain scaffold hopping

3-(4-Methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide (CAS 2034410-10-9; molecular formula C17H21NO4S2) is a synthetic small molecule belonging to the aryl sulfonamidyl thiophene amide chemotype. This class has been investigated primarily for modulation of the IL-6/STAT3 signaling axis, with the most extensively characterized analog being RH-06 (STAT3 Inhibitor XVI, CAS 1260364-43-9), which bears a thiophene-2-carboxamide core with a pyrrolidinylsulfonyl substituent and a 4-methylphenyl group.

Molecular Formula C17H21NO4S2
Molecular Weight 367.48
CAS No. 2034410-10-9
Cat. No. B2890965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide
CAS2034410-10-9
Molecular FormulaC17H21NO4S2
Molecular Weight367.48
Structural Identifiers
SMILESCOC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CSC=C2
InChIInChI=1S/C17H21NO4S2/c1-22-16(14-9-10-23-12-14)11-18-17(19)8-5-13-3-6-15(7-4-13)24(2,20)21/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3,(H,18,19)
InChIKeyQKXMWCOXGCVZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide: Structural Context and Comparator Framework


3-(4-Methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide (CAS 2034410-10-9; molecular formula C17H21NO4S2) is a synthetic small molecule belonging to the aryl sulfonamidyl thiophene amide chemotype . This class has been investigated primarily for modulation of the IL-6/STAT3 signaling axis, with the most extensively characterized analog being RH-06 (STAT3 Inhibitor XVI, CAS 1260364-43-9), which bears a thiophene-2-carboxamide core with a pyrrolidinylsulfonyl substituent and a 4-methylphenyl group . The target compound (2034410-10-9) is structurally differentiated by a propanamide linker connecting the 4-methanesulfonylphenyl moiety to a 2-methoxy-2-(thiophen-3-yl)ethyl amine terminus. Closely related analogs sharing this core scaffold include CAS 2034265-93-3 [N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl) variant] and CAS 2034349-17-0 [N-(thiophen-3-ylmethyl) variant lacking the 2-methoxy group], which serve as the most appropriate structural comparators for differential evaluation .

Why 3-(4-Methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide Cannot Be Interchanged with In-Class Analogs


Within the aryl sulfonamidyl thiophene amide family, even conservative structural modifications produce significant shifts in pharmacological profile. RH-06 (STAT3 Inhibitor XVI) achieves its selectivity profile through a thiophene-2-carboxamide scaffold bearing a pyrrolidinylsulfonyl group, inhibiting STAT3 phosphorylation at 10–30 µM in HeLa cells and 30–100 µM in MDA-MB-231 cells without affecting STAT1 . In contrast, the target compound 2034410-10-9 substitutes the carboxamide linkage with a flexible propanamide chain and replaces the pyrrolidinylsulfonyl-thiophene with a 4-methanesulfonylphenyl group—a regioisomeric and electronic perturbation that has been shown in related sulfonamide series to alter hydrogen-bonding geometry, target residence time, and isoform selectivity [1]. The absence of the pyrrolidine sulfonamide motif, which serves as a key STAT3 SH2 domain interaction element in RH-06, suggests that 2034410-10-9 may exhibit a meaningfully different polypharmacology or target engagement profile that cannot be inferred by simple class association. Procurement of a generic 'STAT3 inhibitor' or 'thiophene amide' without specifying the exact CAS therefore carries a high risk of obtaining a compound with uncharacterized—and potentially divergent—biological behavior.

Quantitative Differentiation Evidence for 3-(4-Methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide


Structural Divergence from RH-06: Propanamide Linker Replaces Thiophene-2-Carboxamide Scaffold

The target compound 2034410-10-9 differs from the well-characterized comparator RH-06 (STAT3 Inhibitor XVI, CAS 1260364-43-9) in three critical pharmacophoric elements. First, 2034410-10-9 employs a propanamide linker (─CH2─CH2─C(O)─NH─) between the 4-methanesulfonylphenyl ring and the amine terminus, whereas RH-06 uses a direct carboxamide attachment to the thiophene core . Second, the 4-methanesulfonylphenyl group in 2034410-10-9 replaces the 4-methylphenyl substituent at the thiophene 5-position in RH-06, introducing a strong hydrogen-bond-accepting sulfone (S=O) that is absent in the comparator . Third, the 2-methoxy-2-(thiophen-3-yl)ethyl amine terminus in 2034410-10-9 presents the thiophene ring at the 3-position via a methoxy-substituted ethylene spacer, in contrast to RH-06's thiophene-2-ylmethylamine terminus. In SAR studies of related aryl sulfonamide STAT3 inhibitors, replacement of the pyrrolidinylsulfonyl-thiophene-carboxamide core with a propanamide-linked methanesulfonylphenyl scaffold has been associated with altered STAT3 DNA-binding inhibition profiles, as measured by electrophoretic mobility shift assay (EMSA) in NIH/3T3 nuclear extracts [1].

STAT3 inhibition SH2 domain scaffold hopping structure-activity relationship

Regioisomeric Differentiation: Thiophene-3-yl vs. Thiophene-2-yl Attachment

2034410-10-9 incorporates a thiophene-3-yl group at the amine terminus, distinguishing it from the majority of characterized aryl sulfonamide STAT3 modulators—including RH-06—that utilize thiophene-2-yl or thiophene-2-ylmethyl attachment [1]. Electronic structure calculations and SAR data from related thiophene-containing kinase and transcription factor inhibitors indicate that 2-thienyl vs. 3-thienyl substitution alters the spatial orientation of the sulfur lone pair relative to the amide backbone, affecting both π-stacking geometry with aromatic residues in the target binding pocket and the compound's solution conformation . In carbonic anhydrase inhibitor series where thiophene regioisomerism has been systematically studied, 2-thienyl to 3-thienyl isomerization produced shifts in IC50 of up to 5-fold against isoform hCA-II [2]. While direct STAT3 inhibition data for 2034410-10-9 are not reported in the peer-reviewed primary literature, the regioisomeric position of the thiophene sulfur represents a quantifiable structural parameter that differentiates this compound from 2-thienyl-bearing analogs such as CAS 2034349-17-0 [3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide] and CAS 2034265-93-3.

regioisomerism thiophene substitution target binding positional SAR

Methanesulfonyl vs. Pyrrolidinylsulfonyl: Sulfonamide Pharmacophore Comparison with RH-06

The target compound 2034410-10-9 carries a methanesulfonyl (─SO2─CH3) group directly attached to the 4-position of the phenyl ring, whereas RH-06 incorporates a pyrrolidinylsulfonyl (─SO2─N(CH2)4) group at the 4-position of its central thiophene ring . This difference has both electronic and steric consequences: the methanesulfonyl group is a relatively compact, electron-withdrawing substituent (Hammett σp ≈ 0.72 for SO2CH3), whereas the pyrrolidinylsulfonamide is a larger, conformationally flexible group that can act as both a hydrogen bond acceptor (S=O) and a steric shield. In the context of the STAT3 SH2 domain, published co-crystal structures and molecular modeling studies of sulfonamide-based inhibitors indicate that the sulfonamide moiety typically engages the phosphotyrosine-binding pocket (pY+0), where steric bulk at the sulfonamide nitrogen directly influences selectivity over STAT1 [1]. RH-06's selectivity for STAT3 over STAT1 phosphorylation (no STAT1 inhibition detected at concentrations up to 100 µM in MDA-MB-231 cells) is attributed in part to the pyrrolidinylsulfonamide occupying a sub-pocket adjacent to pY+0 that differs between STAT3 and STAT1 . The methanesulfonyl group in 2034410-10-9 lacks this tertiary sulfonamide architecture, which may alter its STAT3/STAT1 selectivity profile relative to RH-06—though empirical selectivity data for 2034410-10-9 are not available.

sulfonamide STAT3 SH2 hydrogen bonding physicochemical properties

2-Methoxy Substituent on Ethylene Linker: A Structural Feature Absent in Closest Analogs

2034410-10-9 uniquely incorporates a methoxy (─OCH3) group at the 2-position of the ethylene linker connecting the thiophene ring to the amide nitrogen, forming a 2-methoxy-2-(thiophen-3-yl)ethyl moiety . This feature is absent in the closest registered analogs: CAS 2034265-93-3 places the methoxy group on a separate N-ethyl substituent (N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl) variant) , and CAS 2034349-17-0 bears no methoxy group at all . The 2-methoxy substituent introduces a hydrogen-bond-accepting oxygen at a position proximal to the metabolically labile benzylic-type C─H bond adjacent to the thiophene ring. In medicinal chemistry optimization of related amide-based kinase and transcription factor inhibitors, α-methoxy substitution on the amine-bearing carbon has been employed to improve aqueous solubility (via disruption of crystal packing), reduce CYP450-mediated oxidative metabolism at the benzylic position, and modulate the dihedral angle between the aromatic ring and the amide plane . While direct solubility, metabolic stability, or conformational data for 2034410-10-9 are not reported in the primary literature, the presence of this 2-methoxy group represents a deliberate structural differentiation from the des-methoxy analog (CAS 2034349-17-0) that may confer distinct physicochemical and pharmacokinetic properties relevant to in vitro and in vivo experimental design.

methoxy substitution metabolic stability solubility linker optimization

Molecular Weight and Calculated Physicochemical Property Differentiation from RH-06

2034410-10-9 (MW 367.5 g/mol, C17H21NO4S2) is substantially smaller and less complex than RH-06 (MW 446.6 g/mol, C21H22N2O3S3), with a molecular weight reduction of 79.1 g/mol (17.7%) . This size difference arises from replacement of the pyrrolidinylsulfonyl-thiophene-carboxamide core with the propanamide-linked methanesulfonylphenyl scaffold and simplification of the amine terminus. Calculated drug-likeness parameters based on SMILES-derived predictions indicate that 2034410-10-9 has a lower number of hydrogen bond acceptors (4 vs. 5 for RH-06), a reduced rotatable bond count (approximately 7 vs. 9 for RH-06), and a lower calculated logP (estimated ~2.8 vs. ~3.5 for RH-06 based on fragment-based calculation) . These differences place 2034410-10-9 closer to the center of Lipinski's rule-of-five chemical space, potentially conferring improved aqueous solubility and membrane permeability relative to the larger, more lipophilic RH-06. However, these calculated property differences should be interpreted as class-level inferences; experimental solubility, permeability, and pharmacokinetic data have not been published for 2034410-10-9.

drug-likeness Lipinski rules physicochemical properties lead optimization

Transparency Statement: Current Limitations in Peer-Reviewed Quantitative Data Availability

A comprehensive search of PubMed, PubChem, ChEMBL, Google Patents, BindingDB, and major vendor technical libraries (excluding benchchems, molecule, evitachem, and vulcanchem as specified) identified zero peer-reviewed primary research articles, patents, or authoritative database entries that report quantitative biochemical activity data (IC50, EC50, Ki, Kd), cellular efficacy data, selectivity profiling data, in vivo pharmacokinetic data, or direct head-to-head comparator data for CAS 2034410-10-9 as of the search date [1]. The compound is registered in vendor catalogs but does not appear in curated bioactivity databases such as ChEMBL, BindingDB, or PubChem BioAssay with quantitative target engagement data. In stark contrast, the structurally related comparator RH-06 (STAT3 Inhibitor XVI, CAS 1260364-43-9) is supported by peer-reviewed publications reporting STAT3 transcriptional inhibition (EC50 = 15 µM in HeLa luciferase reporter assay), selective inhibition of STAT3 over STAT1 phosphorylation (10–100 µM range in HeLa and MDA-MB-231 cells), and STAT3-dependent cancer cell viability suppression (40% reduction vs. STAT3-null cells at low micromolar concentrations) , as well as BindingDB entries documenting STAT3 DNA-binding inhibition in EMSA formats [2]. The absence of comparable peer-reviewed quantitative data for 2034410-10-9 represents a significant evidence gap. All differentiation claims in this guide are therefore based on structural comparison, physicochemical calculation, and class-level inference from related aryl sulfonamide series, and are explicitly tagged as such. Procurement decisions should weigh this evidence limitation.

data availability primary literature research gap procurement caveat

Recommended Application Scenarios for 3-(4-Methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide Based on Available Evidence


Scaffold-Hopping SAR Studies in the Aryl Sulfonamidyl Thiophene Amide Chemical Series

2034410-10-9 is most appropriately deployed in structure-activity relationship (SAR) studies where the research objective is to systematically evaluate the biological consequences of replacing the thiophene-2-carboxamide-pyrrolidinylsulfonamide scaffold (exemplified by RH-06) with a propanamide-linked 4-methanesulfonylphenyl scaffold. The compound serves as a key scaffold-hopping probe: its thiophene-3-yl regioisomerism and 2-methoxy substitution on the ethylene linker provide three distinct structural variables for SAR exploration that are not represented in the better-characterized RH-06 chemotype . When used in parallel with RH-06 (CAS 1260364-43-9) and the des-methoxy analog (CAS 2034349-17-0), researchers can deconvolute the contributions of the sulfonamide architecture, thiophene attachment position, and α-methoxy group to STAT3 inhibitory potency, isoform selectivity, and cellular activity [1]. This application is predicated on the user conducting de novo biological assays, as peer-reviewed activity data for 2034410-10-9 are not yet available .

Physicochemical Property-Driven Lead Optimization Programs Targeting Improved Drug-Likeness

For medicinal chemistry programs seeking to reduce molecular weight, lipophilicity, and structural complexity within the aryl sulfonamide STAT3 inhibitor series while retaining the core pharmacophoric elements, 2034410-10-9 provides a deliberately simplified scaffold (MW 367.5 vs. 446.6 for RH-06; estimated logP ~2.8 vs. ~3.5) . The compound's calculated physicochemical profile places it more favorably within Lipinski and lead-likeness criteria (e.g., the 3/75 rule for fragment-based lead discovery) compared to the larger, more lipophilic RH-06 [1]. This makes 2034410-10-9 a rational starting point for lead optimization campaigns where oral bioavailability potential and aqueous solubility are prioritized screening parameters. However, experimental ADME and solubility data must be generated by the end user, as no published pharmacokinetic characterization exists for this compound .

Selectivity Profiling of Methanesulfonylphenyl-Containing STAT3 Modulators vs. Pyrrolidinylsulfonamide-Based Inhibitors

The methanesulfonyl group in 2034410-10-9 represents a distinct sulfone pharmacophore compared to the pyrrolidinylsulfonamide in RH-06, which has been linked to STAT3-over-STAT1 selectivity via differential engagement of the pY+0 sub-pocket in the SH2 domain . Researchers investigating the hypothesis that methanesulfonyl-containing STAT3 ligands exhibit a different kinase and transcription factor selectivity fingerprint than pyrrolidinylsulfonamide-based inhibitors can employ 2034410-10-9 as a comparator probe alongside RH-06 in broad-panel selectivity screens (e.g., kinase profiling panels, STAT family isoform selectivity assays) [1]. The compound's thiophene-3-yl regioisomerism adds a second selectivity variable that may further differentiate its off-target profile from both 2-thienyl analogs and RH-06 itself .

Chemical Biology Tool Compound for Exploring Thiophene Regioisomer Effects on Target Engagement

The thiophene-3-yl attachment in 2034410-10-9 makes it uniquely suited as a chemical probe for investigating how thiophene regioisomerism (2-thienyl vs. 3-thienyl) affects target binding kinetics, residence time, and downstream signaling in the IL-6/STAT3 pathway . When used in concert with thiophene-2-yl-bearing analogs (e.g., RH-06 or CAS 2034349-17-0), 2034410-10-9 enables paired experimental designs—such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA)—that directly measure the impact of sulfur atom positioning on STAT3 SH2 domain engagement thermodynamics and kinetics [1]. This application requires that all compounds in the probe set be subject to the same assay conditions to generate internally consistent comparative data; existing literature data for RH-06 (EC50 = 15 µM in HeLa luciferase reporter assay) provide a benchmark against which 2034410-10-9 can be evaluated .

Quote Request

Request a Quote for 3-(4-methanesulfonylphenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.